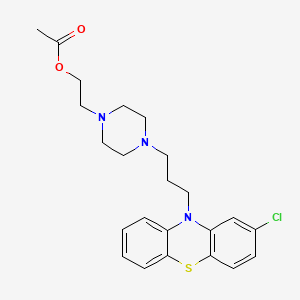

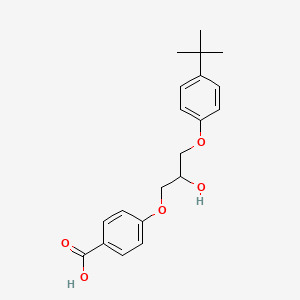

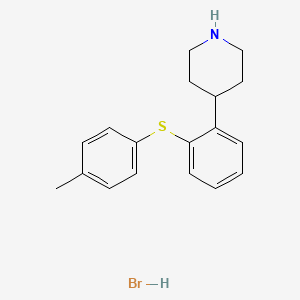

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Vue d'ensemble

Description

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Anticancer Activity

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide and related compounds have shown promising results in anticancer research. For instance, Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids, which exhibited significant anticancer activity against various cancer cell lines, including liver and breast cancer, with IC50 values in the range of 5.36-8.76 μM (Alaa M. Alqahtani & A. Bayazeed, 2020). Additionally, Bayazeed and Alnoman (2020) reported that certain thiazole-pyridine compounds demonstrated higher activity against breast cancer compared to 5-fluorouracil (A. Bayazeed & R. Alnoman, 2020).

Receptor Antagonism

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide derivatives have been studied for their role as adenosine A(3) receptor antagonists. Press et al. (2004) discovered that certain derivatives acted as highly potent and selective antagonists, with one compound demonstrating selective in vitro and in vivo blocking of the rat A(3) receptor (N. Press et al., 2004).

Kinase Inhibition

These compounds have also been investigated for their kinase inhibitory activities. For example, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives and evaluated them for Src kinase inhibitory activities. The study found that certain derivatives showed significant inhibition of c-Src kinase (Asal Fallah-Tafti et al., 2011).

Inhibiting Phosphoinositide 3-Kinase (PI3K)

Stec et al. (2011) conducted a study where N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide was a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. This study provides insights into the potential of such compounds for targeting specific pathways in cancer treatment (Markian M Stec et al., 2011).

Antimicrobial Activity

In the field of antimicrobial research, several derivatives of N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide have been synthesized and evaluated for their efficacy. Bondock et al. (2008) demonstrated that certain synthesized compounds had promising antimicrobial properties (Samir Bondock et al., 2008). Similarly, Fuloria et al. (2014) explored the antibacterial and antifungal activities of novel thiazole derivatives (N. Fuloria et al., 2014).

Antioxidant and Anti-inflammatory Properties

Koppireddi et al. (2013) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for anti-inflammatory and antioxidant activity. Some compounds showed excellent efficacy in these areas (Satish Koppireddi et al., 2013).

Safety And Hazards

This would involve examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Orientations Futures

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIBBYANFXZDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

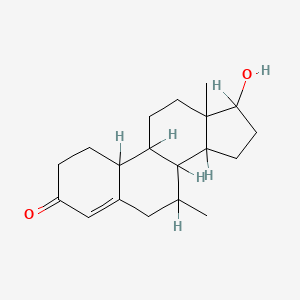

![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)

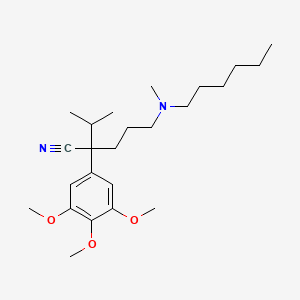

![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)

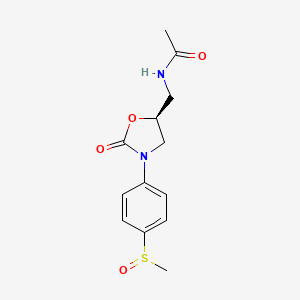

![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)